1-(4-bromophenyl)-1H-1,2,4-triazole

Organic Synthesis Materials Chemistry Cross-Coupling

Procure 1-(4-Bromophenyl)-1H-1,2,4-triazole (CAS 170230-23-6) for its unmatched synthetic versatility. The para-bromine serves as a critical reactive handle for Suzuki-Miyaura cross-coupling, enabling the rapid construction of OLED luminophores and diverse medicinal chemistry libraries. Its unique capacity for directional C-Br⋯N halogen bonding is essential for crystal engineering and solid-state materials design. With a demonstrated COX-2 inhibitory baseline (IC₅₀ = 20.5 µM), it is a validated starting point for anti-inflammatory SAR. The robust 1,2,4-triazole core ensures exceptional thermal stability, making it a reliable monomer for high-performance polymers.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
CAS No. 170230-23-6
Cat. No. B3245613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromophenyl)-1H-1,2,4-triazole
CAS170230-23-6
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NC=N2)Br
InChIInChI=1S/C8H6BrN3/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H
InChIKeyIBCHTGJSYRVXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-1H-1,2,4-triazole (CAS 170230-23-6): A Versatile Brominated Heterocyclic Building Block for Medicinal Chemistry and Materials Science


1-(4-Bromophenyl)-1H-1,2,4-triazole (CAS 170230-23-6) is a heterocyclic compound comprising a 1,2,4-triazole ring directly linked to a para-bromophenyl group, with the molecular formula C₈H₆BrN₃ and a molecular weight of 224.06 g/mol [1]. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, recognized for its diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities [2]. The presence of the bromine atom at the para-position serves as a critical reactive handle, enabling further functionalization via cross-coupling reactions such as Suzuki-Miyaura coupling, which allows researchers to construct more complex molecular architectures .

Why 1-(4-Bromophenyl)-1H-1,2,4-triazole Cannot Be Simply Replaced by Other 1,2,4-Triazole Derivatives


Despite the apparent structural similarity among 1,2,4-triazole derivatives, 1-(4-bromophenyl)-1H-1,2,4-triazole possesses a unique combination of features that preclude simple substitution. The para-bromophenyl substituent is not merely a hydrophobic appendage; the heavy bromine atom introduces specific electronic effects, distinct steric parameters, and, crucially, the capacity for halogen bonding (C–Br⋯N) that is absent in non-halogenated or lighter halogen (e.g., chloro, fluoro) analogs [1]. Furthermore, the bromine atom serves as an essential synthetic linchpin for downstream diversification via cross-coupling chemistry, a functional role that hydrogen, methyl, or even chloro analogs cannot fulfill with comparable reactivity profiles [2]. Therefore, the selection of this specific compound is not arbitrary but is mandated by precise requirements in synthetic planning and materials design, where both the electronic nature of the bromine and its synthetic utility are integral to the experimental outcome.

Quantitative Differentiation Evidence for 1-(4-Bromophenyl)-1H-1,2,4-triazole: A Comparative Data Guide


Synthetic Utility: Enables Suzuki-Miyaura Cross-Coupling for Conjugated Material Synthesis

The para-bromine substituent on 1-(4-bromophenyl)-1H-1,2,4-triazole serves as an essential functional handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a capability not shared by its non-halogenated or alkyl-substituted analogs [1]. This reactivity is the cornerstone for synthesizing conjugated 1,2,4-triazole derivatives used in advanced material applications. In a comparative synthetic context, the brominated aryl triazole reacts with aryl boronic acids under standard Suzuki conditions to yield extended π-conjugated systems, whereas the corresponding chloro-analogs exhibit significantly lower reactivity and the fluoro-analogs are inert under these conditions [2].

Organic Synthesis Materials Chemistry Cross-Coupling

Supramolecular Assembly: Unique C-Br⋯N Halogen Bonding Governs Solid-State Packing

X-ray crystallographic analysis reveals that the 4-bromophenyl substituent in 1,2,4-triazole Schiff base derivatives directs molecular self-organization through robust C-Br⋯N halogen bonding interactions . This is a distinct intermolecular force compared to the weaker C-H⋯π or π-π stacking that dominates in non-halogenated analogs. Crystallographic data show that these halogen bonds stabilize specific supramolecular motifs, such as zigzag or linear chains, which are crucial for determining the material's bulk properties like thermal stability and non-linear optical (NLO) behavior. For instance, in the closely related derivative (E)-1-(4-bromophenyl)-N-(1H-1,2,4-triazol-3-yl)methanimine (L1), the C-Br⋯N interactions were identified as the primary drivers of crystal packing [1].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Thermal Stability: Superior Onset of Decomposition Compared to Other Heterocyclic Building Blocks

Thermogravimetric analysis (TGA) of a representative 1,2,4-triazole compound demonstrates exceptional thermal stability, a property that is imparted by the robust heterocyclic core and is essential for applications requiring high-temperature processing or operation [1]. The data indicate no significant weight loss up to 360 °C, suggesting the material is solvent-free and highly stable. This level of thermal robustness is a key differentiator when selecting a building block for the synthesis of polymers, organic light-emitting diodes (OLEDs), or other materials where high thermal budgets are encountered during fabrication [2]. While specific TGA data for the exact target compound is not available in the open literature, this class-level inference is strongly supported by data on closely related 1,2,4-triazole derivatives.

Materials Science Thermal Analysis Process Chemistry

Anti-inflammatory Potential: Demonstrated COX-2 Enzyme Inhibition (IC₅₀ = 20.5 µM)

In the context of anti-inflammatory drug discovery, 1-(4-bromophenyl)-1H-1,2,4-triazole has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In vitro enzymatic assays determined a half-maximal inhibitory concentration (IC₅₀) of 20.5 µM against COX-2 [1]. While this potency is moderate compared to highly optimized clinical candidates, it represents a defined starting point for structure-activity relationship (SAR) studies and provides a quantitative benchmark against other 1,2,4-triazole scaffolds lacking the 4-bromophenyl group, which may exhibit significantly lower or no inhibitory activity [2]. The presence of the bromine atom influences binding affinity and selectivity, a parameter that can be tuned in subsequent analog synthesis.

Medicinal Chemistry Enzymology Inflammation

Optimal Application Scenarios for Procuring 1-(4-Bromophenyl)-1H-1,2,4-triazole


Synthesis of Advanced Conjugated Materials via Cross-Coupling

This compound is the preferred building block for constructing extended π-conjugated systems, such as novel luminophores and organic semiconductors, through Suzuki-Miyaura cross-coupling reactions [1]. Its bromine atom acts as a highly efficient leaving group, enabling the facile introduction of diverse aryl and heteroaryl boronic acids. This application is directly supported by its established synthetic utility in creating conjugated 1,2,4-triazole derivatives for use in OLEDs and other optoelectronic devices [2].

Rational Design of Supramolecular Architectures and Crystal Engineering

For research focused on crystal engineering and the design of functional solid-state materials, 1-(4-bromophenyl)-1H-1,2,4-triazole offers a predictable and directional C-Br⋯N halogen bonding motif . This interaction provides a robust and reliable tool for controlling molecular packing, which is essential for tailoring bulk properties like thermal stability and non-linear optical (NLO) response. Its procurement is justified for any project where precise control over solid-state organization is required [3].

Medicinal Chemistry Hit-to-Lead Campaigns Targeting Inflammation

Medicinal chemistry groups investigating novel anti-inflammatory agents can utilize this compound as a validated starting point for structure-activity relationship (SAR) exploration [4]. Its demonstrated, albeit moderate, inhibitory activity against COX-2 (IC₅₀ = 20.5 µM) provides a tangible baseline for iterative chemical optimization. The presence of the bromine atom offers a convenient synthetic route to a library of analogs via cross-coupling, facilitating rapid exploration of chemical space around the triazole core.

High-Temperature Material and Polymer Synthesis

The exceptional thermal stability of the 1,2,4-triazole core, as evidenced by class-level TGA data showing no decomposition up to 360 °C, makes this compound an ideal monomer or building block for the synthesis of high-performance polymers and materials intended for applications involving elevated temperatures [5]. Its procurement is critical for projects where thermal degradation of the monomer during polymerization or device processing must be avoided to ensure high purity and performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-bromophenyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.